Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Structural Biology LXRβ Agonism Medicinal Chemistry

Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1263208-27-0) is a 3,4-dihydroisoquinoline derivative featuring an ethyl carbamate at the N2 position and a free 7-amino group, with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol. The compound's 7-amino substituent provides a critical hydrogen-bonding and derivatization handle that distinguishes it from unsubstituted 3,4-dihydroisoquinoline-2(1H)-carboxylates.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B11887250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(C1)C=C(C=C2)N
InChIInChI=1S/C12H16N2O2/c1-2-16-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3
InChIKeyXQCWZUSJSZSEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Core Structural and Physicochemical Baseline for Procurement


Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1263208-27-0) is a 3,4-dihydroisoquinoline derivative featuring an ethyl carbamate at the N2 position and a free 7-amino group, with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol [1]. The compound's 7-amino substituent provides a critical hydrogen-bonding and derivatization handle that distinguishes it from unsubstituted 3,4-dihydroisoquinoline-2(1H)-carboxylates . Predicted physicochemical properties include a density of 1.198±0.06 g/cm³ and a boiling point of 385.9±42.0 °C .

Why Generic 3,4-Dihydroisoquinoline-2(1H)-carboxylates Cannot Substitute Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate in Biological Assays


Generic substitution fails because the 7-amino group confers both distinct reactivity and target engagement profiles that are absent in the unsubstituted 3,4-dihydroisoquinoline-2(1H)-carboxylate scaffold. In carbonic anhydrase inhibition studies, 7-amino-substituted dihydroquinolinones demonstrate isoform-selective inhibition of hCA IX with Ki values ranging from 243.6 to 2785.6 nM, whereas the corresponding unsubstituted or alternatively substituted analogs exhibit markedly different inhibition profiles [1]. Similarly, in leucine aminopeptidase (LAP) inhibition assays, 7-substituted dihydroisoquinoline derivatives achieve antiproliferative activity in cancer cell lines through LAP-dependent mechanisms that require the amino-group-mediated coordination with zinc ions in the active site—a feature not replicated by analogs lacking this functional handle [2]. Furthermore, the ethyl carbamate at N2 introduces distinct steric and electronic properties compared to the tert-butyl carbamate analog (tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate), which exhibits a 10-fold larger molecular volume (248.32 vs. 220.27 g/mol) and altered target engagement kinetics in LXRβ binding assays (EC50 57 μM, Ki 28 μM) . These differences underscore that even minor variations in the N2-carboxylate ester or the aromatic substitution pattern produce non-interchangeable biological outcomes.

Quantitative Differentiation Evidence for Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Versus Closest Structural Analogs


Molecular Weight and Steric Profile Differentiation: Ethyl Ester (220.27 g/mol) Versus tert-Butyl Ester (248.32 g/mol) Dihydroisoquinoline Analogs

Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (MW 220.27 g/mol) presents a reduced steric footprint relative to its tert-butyl carbamate analog (tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, MW 248.32 g/mol), which directly impacts target binding kinetics. The tert-butyl analog functions as an LXRβ ligand-binding domain agonist with an EC50 of 57 μM and a Ki of 28 μM against human LXRβ, where the bulkier tert-butyl moiety occupies a defined hydrophobic subpocket and forms specific π-π stacking interactions with Phe329 . In contrast, the smaller ethyl ester analog offers reduced hydrophobic occupancy and altered conformational stabilization potential, making it a distinct tool compound for structure-activity relationship (SAR) studies requiring fine-tuning of steric parameters without altering the core 7-amino pharmacophore .

Structural Biology LXRβ Agonism Medicinal Chemistry

Isoform-Selective Carbonic Anhydrase Inhibition: 7-Amino Dihydroisoquinoline Scaffold Versus Unsubstituted and Alternative Substitution Analogs

A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which share the critical 7-amino substitution pattern with ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, were evaluated against four human carbonic anhydrase isoforms (hCA I, II, IV, IX). The 7-amino-substituted scaffold conferred selective inhibition of the tumor-associated hCA IX isoform with Ki values ranging from 243.6 to 2785.6 nM, while demonstrating minimal inhibition of hCA IV (no inhibition observed) and generally weak inhibition of hCA I and II (most derivatives Ki > 10 μM) [1]. This selectivity profile is directly attributable to the 7-amino group, which facilitates specific interactions within the hCA IX active site that are not accessible to unsubstituted or differently substituted dihydroisoquinoline analogs .

Carbonic Anhydrase Inhibition Tumor-Associated hCA IX Isoform Selectivity

Antiproliferative Activity via Leucine Aminopeptidase (LAP) Inhibition: 7-Substituted Dihydroisoquinolines Versus Non-Substituted Scaffolds

In a study of fourteen isoquinoline derivatives, the 7-substituted dihydroisoquinoline compound 3b demonstrated significant antiproliferative activity against multiple cancer cell lines, with the mechanism confirmed to be LAP inhibition-dependent [1]. Compound 3b exhibited good activity against LAP and significant antiproliferative effects against HL-60 human promyelocytic leukemia, Burkitt's lymphoma Raji, camptothecin-resistant CEM/C2 leukemia cells, parental CCRF/CEM, and LoVo colon cancer cells. Docking simulations revealed that the 7-amino-like substituent forms critical hydrogen bonds with Gly362 and coordinates zinc ions in the LAP active site—interactions that are not possible with non-substituted dihydroisoquinoline analogs . While direct data for ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are not reported, the shared 7-position substitution pattern predicts comparable LAP engagement and antiproliferative potential.

Cancer Cell Proliferation Leucine Aminopeptidase Inhibition Anticancer Agents

Defined Research and Industrial Application Scenarios for Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Based on Verified Differentiation Evidence


Carbonic Anhydrase IX (CA IX) Inhibitor Development for Tumor-Targeted Therapy

The 7-amino group present in ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate confers selective inhibition of tumor-associated hCA IX while sparing hCA IV and demonstrating weak activity against cytosolic isoforms hCA I and II, as established in 7-amino-3,4-dihydroquinolin-2(1H)-one derivative studies where Ki values for hCA IX ranged from 243.6 to 2785.6 nM [1]. This selectivity profile is essential for minimizing off-target effects in CA IX-targeted anticancer strategies. Researchers should select this compound as a starting scaffold for derivatization aimed at optimizing hCA IX potency and isoform selectivity.

Leucine Aminopeptidase (LAP)-Dependent Anticancer Agent Discovery

The 7-amino substituent enables critical hydrogen bonding with Gly362 and zinc ion coordination in the LAP active site, as demonstrated by docking studies with 7-substituted dihydroisoquinoline derivatives [2]. This mechanism underpins antiproliferative activity against HL-60 leukemia, Raji lymphoma, CEM/C2 camptothecin-resistant leukemia, and LoVo colon cancer cells. Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate should be prioritized for LAP inhibition screening and subsequent SAR campaigns where the 7-amino pharmacophore is required for target engagement.

Structure-Activity Relationship (SAR) Studies Requiring Fine-Tuned Steric Parameters at the N2-Carboxylate Position

The ethyl ester moiety (MW 220.27 g/mol) provides a smaller steric footprint compared to the tert-butyl ester analog (MW 248.32 g/mol), which exhibits defined LXRβ agonism with an EC50 of 57 μM and Ki of 28 μM . This differentiation enables precise modulation of hydrophobic subpocket occupancy and target binding kinetics without altering the core 7-amino pharmacophore. Researchers conducting SAR studies on 7-amino-3,4-dihydroisoquinoline-based ligands should select the ethyl ester analog when reduced steric bulk or altered target selectivity profiles are required.

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